Peucedanone
Overview
Description
Peucedanone is a hydroxycoumarin. It has a role as a metabolite.
Scientific Research Applications
Acetylcholinesterase Inhibitory Activity
Peucedanone, isolated from Angelica gigas, exhibits inhibitory activity towards acetylcholinesterase (AChE), indicating potential therapeutic applications in conditions like Alzheimer's disease. This activity was identified through a structure-activity relationship study of various coumarins (Kang, Lee, Sung, Park, & Kim, 2001).
Metabolism in Liver Microsomes
Research on Peucedani Radix, a Chinese medicinal herb, has investigated the metabolic profile of this compound in liver microsomes of rats and humans. This study contributes to understanding the pharmacokinetics of this compound and its related compounds (Song, Yan, Jing, Zhao, & Wang, 2011).
Ethnopharmacological Relevance
Peucedanum species, containing this compound, are traditionally used in various treatments, such as for cough, cramps, and respiratory disorders. Pharmacological investigations support some of these traditional medicine uses, highlighting the potential of this compound in treating various conditions (Sarkhail, 2014).
Anti-Inflammatory and Anti-Asthmatic Effects
Peucedanum japonicum extract, which contains this compound, has been shown to attenuate allergic airway inflammation. This indicates its potential use in treating allergic lung inflammation and asthma (Chun, Lee, Kim, Lee, Gu, Moon, & Kwon, 2018).
Antilithiatic Activity
Peucedanum grande, containing this compound, exhibits antiurolithiatic activity, suggesting its potential use in treating kidney stones and related urinary disorders (Kumar, Wadud, Jahan, Sofi, Bano, Makbul, & Husain, 2016).
Pharmacological Actions
Peucedanum praeruptorum, containing this compound, has demonstrated pharmacologic actions such as blood pressure reduction, anti-heart-failure, anti-asthma, and anti-cancer properties (Xue Jun-chao, 2012).
Multi-Drug Resistance Reversal
Peucedanum praeruptorum's compounds, including this compound, have shown potential in reversing multidrug resistance in cancer cells. This presents a promising avenue for developing new therapeutic agents against drug-resistant forms of cancer (Lee, Lee, Kim, & Bang, 2015).
Inhibition of Cytochrome P450 Enzymes
An in vitro study indicates that peucedanol, a derivative of this compound, significantly inhibits certain cytochrome P450 enzymes. This suggests potential drug interactions when used with medications metabolized by these enzymes (Zhang, Li, Yin, Zheng, & Liu, 2021).
Properties
IUPAC Name |
7-hydroxy-6-(3-hydroxy-3-methyl-2-oxobutyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,15,18H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVVJUMQCNQCCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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